(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde is a chiral compound featuring a cyclopropane ring substituted with a thiophene group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of thiophene derivatives followed by functional group transformations. One common method includes the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of catalysts and reagents is crucial to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Thiophen-2-ylcyclopropane-1-carboxylic acid.
Reduction: (1R,2R)-2-Thiophen-2-ylcyclopropane-1-methanol.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology and Medicine
Its unique structure allows for interactions with biological targets that can lead to the discovery of new therapeutic agents .
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde and thiophene functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with enzymes, receptors, or other biomolecules. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Phenylcyclopropane-1-carbaldehyde: Similar structure but with a phenyl group instead of a thiophene ring.
(1R,2R)-2-Furylcyclopropane-1-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl and furan analogs. The sulfur atom in the thiophene ring can participate in additional interactions, enhancing the compound’s versatility in chemical reactions and biological applications .
Properties
IUPAC Name |
(1R,2R)-2-thiophen-2-ylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCRYDQWFHYQE-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.